molecular formula C9H11N3 B1267865 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 4499-07-4

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No. B1267865
CAS RN: 4499-07-4
M. Wt: 161.2 g/mol
InChI Key: GJEPMYMUORZPMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoimidazole derivatives involves a series of chemical reactions that result in the formation of the desired compound. Tavman and Sayil (2013) highlighted the spectral characterization and crystal structure of a similar compound, providing insights into the synthesis methods involving X-ray diffraction and spectroscopy techniques such as mass, FT-IR, and NMR spectroscopy (Tavman & Sayil, 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray diffraction, revealing intricate details about their crystalline forms. The structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, for instance, crystallizes in the triclinic system, showcasing the molecule's flat nature due to anti conformations of –CH2– groups (Tavman & Sayil, 2013).

Scientific Research Applications

Application 1: Electrocatalytic CO2 Reduction

  • Methods of Application : Two mononuclear heteroleptic Ru(II) photosensitizers containing 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand were synthesized and investigated via FT–IR, 1H NMR, ESI mass spectra, UV–vis, time-resolved photoluminescence spectroscopy, and X-ray structure .
  • Results or Outcomes : The electrochemical reduction of CO2 in dry acetonitrile solvent was performed and showed great promises for future designing of electrochemical reduction of CO2 .

Application 2: Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

  • Summary of Application : This compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
  • Methods of Application : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
  • Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

Application 3: Synthesis of Pyrazole, Thiophene, Pyridine and Coumarin Derivatives

  • Summary of Application : This compound has been used in the synthesis of pyrazole, thiophene, pyridine and coumarin derivatives .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : These derivatives have shown potential for antitumor activities .

Application 4: Synthesis of Various Imidazole Derivatives

  • Summary of Application : Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities .

Application 5: Synthesis of α-Aminophosphonates

  • Summary of Application : This compound has been used in the synthesis of a series of α-aminophosphonates with benzimidazole substituent .
  • Methods of Application : The synthesis was performed using a one-pot three-component Kabachnik-Fields reaction of an amine with various aryl aldehydes and diethyl phosphite .
  • Results or Outcomes : The synthesis was efficient and environmentally friendly, and it was catalyzed by nano Cao .

Application 6: Tumor Inhibitory Activity

  • Summary of Application : A Pd(II) complex containing this compound has shown tumor inhibitory activity .
  • Methods of Application : The molecular docking study on the Pd(II) complex interaction with DNA further confirmed its inhibition ability .
  • Results or Outcomes : The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGBWROFLZYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971594
Record name 2-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

CAS RN

5620-45-1, 4499-07-4
Record name 2-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminoethyl)benzimidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Luci, W Lea, R Ferreira, B Shoichet… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Cruzain is a key cysteine protease that is essential for the survival and replication of Trypanosoma cruzi (T. cruzi), a protozoan parasite that is the causative agent of Chagas disease. …
Number of citations: 3 www.ncbi.nlm.nih.gov

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